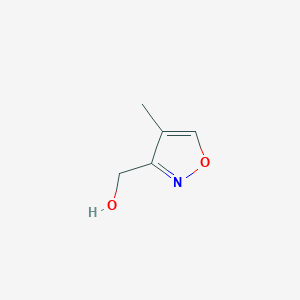

(4-Methylisoxazol-3-yl)methanol

Description

Significance of Isoxazole (B147169) Core in Organic Synthesis

The isoxazole ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, is a structure of immense importance in organic synthesis. nih.gov Its aromatic character, combined with the inherent reactivity of the N-O bond, makes it a versatile building block. nih.gov The stability of the isoxazole ring allows for a wide range of chemical manipulations of its substituents, while the potential for ring-cleavage under specific conditions provides access to diverse difunctionalized compounds. This "masked" functionality is a key feature that synthetic chemists exploit. researchgate.net

The isoxazole moiety is a prominent pharmacophore, a molecular feature responsible for a drug's pharmacological activity, found in numerous clinically approved pharmaceuticals. beilstein-journals.org Its presence can enhance the physicochemical properties of a molecule, influencing factors like potency and selectivity. bldpharm.com The isoxazole core is also integral to the development of agrochemicals, including herbicides and fungicides, and has found applications in material science as dyes and semiconductors. researchgate.net

Overview of Functionalized Isoxazoles in Academic Research

Academic research has extensively explored the synthesis and application of functionalized isoxazoles, leading to a vast library of derivatives with diverse properties. nih.gov The direct functionalization of the isoxazole ring, as well as the construction of the ring from acyclic precursors, are active areas of investigation. beilstein-journals.org Researchers have developed numerous synthetic strategies, including 1,3-dipolar cycloaddition reactions and condensation reactions, to access a wide array of substituted isoxazoles. nih.gov

These functionalized isoxazoles are frequently investigated for their biological activities. sigmaaldrich.com The substitution pattern on the isoxazole ring can be systematically varied to probe structure-activity relationships (SAR), a critical process in drug discovery. This has led to the identification of isoxazole derivatives with potential applications as anticancer, anti-inflammatory, antibacterial, and antiviral agents. sioc-journal.cn The exploration of isoxazole-containing hybrids, where the isoxazole ring is combined with other heterocyclic systems, is another promising avenue of research aimed at developing multifunctional molecules. sigmaaldrich.com

Importance of (4-Methylisoxazol-3-yl)methanol as a Synthetic Intermediate

While extensive research exists on the broader class of functionalized isoxazoles, detailed studies specifically documenting the use of This compound as a synthetic intermediate are not widely available in peer-reviewed literature. However, the synthetic utility of structurally similar isoxazole-methanol compounds is well-established, providing a strong indication of the potential applications of this specific molecule.

The primary alcohol functional group in this compound serves as a crucial handle for synthetic transformations. In analogous systems, this hydroxyl group is readily oxidized to an aldehyde, which can then participate in a variety of carbon-carbon bond-forming reactions, such as Wittig reactions. Furthermore, the alcohol can be converted to a leaving group, such as a halide or a sulfonate ester, enabling nucleophilic substitution reactions to introduce a wide range of functionalities at this position.

For instance, research on other trisubstituted isoxazoles has demonstrated that the primary alcohol at the C-4 position is a key site for derivatization to explore structure-activity relationships for biological targets. These modifications can include conversion to ethers, thioethers, and amines through various synthetic methodologies. The ability to introduce diverse linkers and functional groups at this position highlights the importance of the methanol (B129727) moiety as a versatile anchor point for building molecular complexity. The simple addition of a methyl group, as seen in related structures, can significantly influence the supramolecular assembly and crystal packing of these molecules, which can be a critical factor in materials science and drug development. researchgate.net

Structure

3D Structure

Properties

IUPAC Name |

(4-methyl-1,2-oxazol-3-yl)methanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7NO2/c1-4-3-8-6-5(4)2-7/h3,7H,2H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WNGBGXLNOIQJGE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CON=C1CO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

113.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Transformations of 4 Methylisoxazol 3 Yl Methanol Derivatives

Transformations of the Methanol (B129727) Functionality

The hydroxyl group of (4-Methylisoxazol-3-yl)methanol is a key site for various chemical modifications, including reduction of precursor esters, oxidation to aldehydes, and derivatization through nucleophilic substitution.

Reduction of Ester Precursors to Alcohols

The synthesis of this compound and its substituted analogs often involves the reduction of a corresponding ester precursor. For instance, (3-(2-Chloro-6-(trifluoromethyl)phenyl)-5-(1H-pyrazol-4-yl)isoxazol-4-yl)methanol has been synthesized from its ester precursor. nih.gov A common reducing agent for this transformation is lithium aluminium hydride (LiAlH₄) in an anhydrous solvent like tetrahydrofuran (B95107) (THF). nih.gov The reaction is typically initiated at a low temperature (0 °C) and then allowed to warm to room temperature to ensure complete conversion. nih.gov This method provides a reliable route to primary alcohols within this class of compounds. nih.gov

Oxidation to Aldehyde Derivatives

The primary alcohol functionality of this compound derivatives can be oxidized to form the corresponding aldehyde. This transformation is a crucial step in the synthesis of more complex molecules. While specific examples for the parent compound are not detailed in the provided search results, the oxidation of primary alcohols to aldehydes is a fundamental and well-established reaction in organic chemistry. Various reagents, such as pyridinium (B92312) chlorochromate (PCC) or Dess-Martin periodinane, are commonly employed for this purpose to avoid over-oxidation to the carboxylic acid.

Reactions of the Isoxazole (B147169) Ring System

The isoxazole ring itself is a reactive entity, susceptible to reactions such as lithiation, which allows for further functionalization of the heterocyclic core.

Lithiation at the C-4 Position of Isoxazoles

The C-4 position of the isoxazole ring can be deprotonated using a strong base like n-butyllithium, a process known as lithiation. cdnsciencepub.comresearchgate.net This reaction is influenced by the inductive effects of the ring oxygen and nitrogen atoms, as well as the nature of other substituents on the ring. cdnsciencepub.com For example, in 3-methoxy-5-methylisoxazole, the inductive effect of the C-3 methoxy (B1213986) group enhances the acidity of the C-4 proton, favoring lithiation at this position. cdnsciencepub.com However, lithiation can sometimes lead to a mixture of products or even ring cleavage, depending on the specific isoxazole derivative and reaction conditions. cdnsciencepub.comresearchgate.net

Formation of 4-Carboxylic Acids

The lithiated intermediate generated at the C-4 position can be trapped with an electrophile, such as carbon dioxide, to introduce a carboxylic acid group. This carboxylation step leads to the formation of isoxazole-4-carboxylic acids. For example, 3,5-dimethylisoxazole (B1293586) and 3-phenyl-5-methylisoxazole, when lithiated at the C-5 methyl group and subsequently carboxylated, yield the corresponding isoxazole-5-acetic acids. cdnsciencepub.com A similar principle applies to the formation of 4-carboxylic acids when lithiation occurs at the C-4 position. The resulting 5-methylisoxazole-4-carboxylic acid can be further reacted, for instance with thionyl chloride to form the acid chloride, which is a versatile intermediate for creating amides. google.com

Formation of 4-Iodo Compounds

The isoxazole ring can be directly functionalized. Specifically, the synthesis of 4-iodo-isoxazole derivatives is a crucial transformation, as the iodo group serves as an excellent leaving group for subsequent cross-coupling reactions. For instance, analogs such as 4-iodo-3-methylisoxazole-5-methanol can be prepared through the iodination of the corresponding isoxazole precursor. google.com A common method involves the use of N-iodosuccinimide (NIS) in a suitable solvent like acetonitrile (B52724). google.com The reaction proceeds via electrophilic substitution at the C4 position of the isoxazole ring, which is activated for such reactions. A general synthesis route for a related compound, 4-iodo-3-methylisoxazole-5-carbaldehyde (B11787635), involves the iodination of 5-(diethoxymethyl)-3-methylisoxazole (B13912869) with N-iodosuccinimide in the presence of an acid. google.com

Transition Metal-Catalyzed Coupling Reactions (e.g., Suzuki Coupling)

The 4-iodo derivatives of this compound are valuable intermediates for transition metal-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. google.com This palladium-catalyzed reaction forms a carbon-carbon bond between the isoxazole ring and various organic groups by coupling the 4-iodo-isoxazole with an organoboron compound, such as a boronic acid or a boronate ester. google.comorganic-chemistry.org

The general mechanism of the Suzuki coupling involves three key steps:

Oxidative Addition: The palladium(0) catalyst reacts with the iodo-isoxazole derivative.

Transmetalation: The organic group from the boronic acid derivative is transferred to the palladium center, a step often requiring activation by a base. organic-chemistry.org

Reductive Elimination: The coupled product is expelled from the palladium complex, regenerating the palladium(0) catalyst.

A variety of palladium catalysts and ligands can be employed, such as those based on Pd(OAc)₂ or Pd₂(dba)₃ with phosphine (B1218219) ligands like PCy₃ or XPhos, to achieve high efficiency and functional group tolerance. organic-chemistry.orgmit.edu These reactions are fundamental in synthesizing more complex molecules where the isoxazole moiety is linked to aryl, heteroaryl, or vinyl groups. elsevierpure.comnih.gov

Table 1: Examples of Suzuki-Miyaura Coupling Conditions

| Coupling Partner 1 | Coupling Partner 2 | Catalyst System | Base | Solvent | Product Type |

|---|---|---|---|---|---|

| 4-Iodo-isoxazole derivative | Arylboronic acid | Pd(OAc)₂/PCy₃ | K₃PO₄ | t-AmOH | 4-Aryl-isoxazole |

| Aryl mesylate | Furan-3-boronic acid | Pd(OAc)₂/XPhos | K₃PO₄ | t-AmOH | Aryl-furan |

This table presents generalized conditions based on literature for Suzuki coupling reactions. organic-chemistry.orgmit.edu

Condensation Reactions with Amines

The aldehyde derivative of this compound, (4-methylisoxazol-3-yl)carbaldehyde, can readily undergo condensation reactions with primary or secondary amines. google.com These reactions typically form an imine (Schiff base) as the final product when reacting with primary amines, proceeding through a hemiaminal intermediate. mdpi.comresearchgate.net The reaction is often catalyzed by an acid or base and involves the elimination of a water molecule.

This reactivity is a cornerstone of combinatorial chemistry for creating libraries of isoxazole-containing compounds with diverse functionalities. units.it For example, the condensation of various aromatic aldehydes with 3-methyl-4,5-dihydroisoxazol-5-one is a known method for producing 4-arylmethylidene derivatives. researchgate.net

Addition Reactions

The carbonyl group in aldehyde derivatives of this compound is susceptible to nucleophilic addition reactions. google.com Besides the addition of amines to form hemiaminals, other nucleophiles such as organometallic reagents (e.g., Grignard or organolithium reagents) can add to the carbonyl carbon to form secondary alcohols. This provides a route to extend the carbon chain at the C3 position of the isoxazole ring.

Reductive Amination

Reductive amination is a powerful method for converting the aldehyde derivative of this compound into various amines in a one-pot reaction. google.com This process first involves the formation of an imine or enamine intermediate through condensation with an amine, which is then reduced in situ to the corresponding amine. organic-chemistry.org

A wide array of reducing agents can be employed, including sodium borohydride (B1222165) (NaBH₄), sodium triacetoxyborohydride (B8407120) (STAB), or catalytic hydrogenation. organic-chemistry.orgnih.gov This method offers high chemoselectivity and is tolerant of many functional groups. organic-chemistry.org Iridium complexes and α-picoline-borane are also effective catalysts and reagents for this transformation. organic-chemistry.orgnih.gov Reductive amination is a key strategy for introducing nitrogen-containing functional groups, which are prevalent in pharmacologically active compounds.

Formation of Complexes and Ligands

The nitrogen and oxygen atoms of the isoxazole ring in this compound and its derivatives can act as coordination sites, allowing them to function as ligands in coordination chemistry. researchgate.netnih.gov

Coordination Chemistry with Metal Ions (e.g., Ni(II), Pt(IV), Pd(II), Rh(III))

Derivatives of this compound can form stable complexes with various transition metal ions. The specific coordination mode depends on the derivative and the metal ion. For example, ligands containing the 5-methylisoxazol-3-yl moiety have been shown to coordinate with Ni(II), Pt(IV), and Pd(II). researchgate.netuobaghdad.edu.iq

Spectroscopic and analytical studies have revealed the geometries of these complexes. For instance, with a ligand derived from 3-amino-N-(5-methylisoxazol-3-yl) benzenesulfonamide, Ni(II) forms a tetrahedral complex, Pd(II) adopts a square planar geometry, and Pt(IV) forms an octahedral complex. researchgate.netuobaghdad.edu.iq The formation of these complexes is confirmed by techniques such as UV-Vis and FT-IR spectroscopy, which show shifts in absorption bands upon coordination to the metal center. researchgate.netresearchcommons.org The isoxazole nitrogen is a common coordination site. In some cases, the exocyclic oxygen or other functional groups on the ligand can also participate in chelation, leading to multidentate coordination. researchcommons.orgchemrxiv.org Platinum(II) has also been complexed with 3,5-dimethyl-4-nitroisoxazole (B73060) to form both cis and trans isomers. nih.gov

Table 2: Geometries of Metal Complexes with Isoxazole-related Ligands

| Metal Ion | Ligand Type | Coordination Geometry | Reference |

|---|---|---|---|

| Ni(II) | Azo-derivative of 3-amino-N-(5-methylisoxazol-3-yl) benzenesulfonamide | Tetrahedral | researchgate.netuobaghdad.edu.iq |

| Pd(II) | Azo-derivative of 3-amino-N-(5-methylisoxazol-3-yl) benzenesulfonamide | Square Planar | researchgate.netuobaghdad.edu.iq |

| Pt(IV) | Azo-derivative of 3-amino-N-(5-methylisoxazol-3-yl) benzenesulfonamide | Octahedral | researchgate.netuobaghdad.edu.iq |

Chelating Behavior of Isoxazole-Containing Ligands

While specific research focusing on the chelating properties of simple derivatives of this compound is not extensively detailed in published literature, the coordination behavior can be inferred from a wide range of studies on other isoxazole-containing ligands. The isoxazole ring, with its nitrogen and oxygen heteroatoms, provides a platform for creating versatile mono- and polydentate ligands. The primary coordination site is typically the sp²-hybridized nitrogen atom of the isoxazole ring. When a substituent with a donor atom (such as oxygen or another nitrogen) is present at an adjacent position (C3 or C5), a stable five- or six-membered chelate ring can be formed with a metal ion.

Derivatives of this compound possess two potential donor sites: the isoxazole ring nitrogen and the hydroxyl oxygen. This structure suggests a capacity for acting as a bidentate ligand, forming a stable chelate ring with a metal center. This behavior is analogous to other N,O-donor heterocyclic methanol ligands, such as (1-(4-nitrophenyl)-1H-1,2,3-triazol-4-yl)methanol, which has been shown to act as a bidentate N,O ligand in forming octahedral complexes with Co(II), Ni(II), Cu(II), and Zn(II). researchgate.net

The most extensively studied isoxazole-based chelating agents are Schiff base ligands, particularly those synthesized from the condensation of 3-amino-5-methylisoxazole (B124983) with various aldehydes, such as salicylaldehyde (B1680747) or naphthaldehyde. jocpr.comsciensage.info These ligands typically act as bidentate N,O-donors or tridentate N,N,O-donors, coordinating with a variety of transition metals.

Potentiometric studies on Schiff bases derived from 3-amino-5-methylisoxazole have been conducted to determine the stability of their metal complexes in solution. These studies reveal the formation of both 1:1 and 1:2 (metal:ligand) complexes with divalent transition metal ions like Co(II), Ni(II), Cu(II), and Zn(II). sciensage.info The stability of these complexes generally follows the Irving-Williams order: Co(II) < Ni(II) < Cu(II) > Zn(II). sciensage.info

The table below presents the stability constants for metal complexes of various Schiff base ligands derived from 3-amino-5-methylisoxazole.

Table 1: Stability Constants of Bivalent Metal Complexes with Isoxazole Schiff Base Ligands sciensage.info Ligands are derived from 3-amino-5-methylisoxazole. Conditions: aquo-organic media, 303K, 0.1M KNO₃ ionic strength.

| Ligand* | Metal Ion | log K₁ | log K₂ |

| MMIIMP | Co(II) | 7.91 | 6.84 |

| Ni(II) | 8.21 | 7.12 | |

| Cu(II) | 9.87 | 8.76 | |

| Zn(II) | 7.42 | 6.51 | |

| MIIMN | Co(II) | 7.52 | 6.43 |

| Ni(II) | 7.89 | 6.88 | |

| Cu(II) | 9.43 | 8.21 | |

| Zn(II) | 7.01 | 6.12 | |

| AMIIMP | Co(II) | 6.87 | 5.92 |

| Ni(II) | 7.13 | 6.24 | |

| Cu(II) | 8.54 | 7.32 | |

| Zn(II) | 6.45 | 5.43 |

See Compound Table at the end of the article for full names.

Spectroscopic analysis provides definitive evidence of chelation. In the infrared (IR) spectra of these isoxazole Schiff base complexes, the involvement of the isoxazole nitrogen and the azomethine nitrogen in coordination is confirmed by shifts in their respective stretching frequencies upon complexation. jocpr.comjocpr.com For instance, the C=N stretching vibration of the isoxazole ring and the azomethine group shift to lower frequencies, indicating a decrease in bond order due to electron donation to the metal ion. Furthermore, the appearance of new, non-ligand bands in the far-IR region is attributed to the formation of metal-nitrogen (M-N) and metal-oxygen (M-O) bonds. jocpr.com

Table 2: Key IR Spectral Data (cm⁻¹) for Isoxazole Schiff Base Ligands and Their Metal Complexes jocpr.comjocpr.com

| Compound | ν(C=N) (Azomethine) | ν(C=N) (Isoxazole) | ν(M-O) | ν(M-N) |

| MEMIIMP (Ligand) | 1620 | 1580 | - | - |

| [Cu(MEMIIMP)₂] | 1605 | 1565 | 510-525 | 440-460 |

| [Ni(MEMIIMP)₂] | 1608 | 1568 | 515-530 | 445-465 |

| [Co(MEMIIMP)₂] | 1610 | 1570 | 507-520 | 450-470 |

| MMIIMP (Ligand) | 1625 | 1585 | - | - |

| [Cu(MMIIMP)₂] | 1612 | 1572 | 520-535 | 460-480 |

| [VO(MMIIMP)₂]SO₄ | 1615 | 1575 | 530-540 | 470-490 |

See Compound Table at the end of the article for full names.

Other isoxazole derivatives, such as the pharmaceutical agent Sulfamethoxazole, also exhibit chelating behavior. In these systems, the ligand typically coordinates to metal ions like Gd(III), Sm(III), Nd(III), and Zn(II) in a bidentate fashion through the isoxazole ring nitrogen and an oxygen atom from the adjacent sulfonamide group. nih.govmdpi.com This consistent pattern of chelation through the isoxazole nitrogen and a donor atom on an adjacent substituent underscores the potential of this compound derivatives to act as effective chelating ligands in coordination chemistry.

Synthetic Utility in Complex Molecular Architectures

As an Organic Synthesis Building Block

(4-Methylisoxazol-3-yl)methanol is a valuable building block in organic synthesis due to its inherent functionalities. The isoxazole (B147169) moiety itself is a key component in a wide array of synthetic products and bioactive natural products. chemenu.com The hydroxymethyl group at the 3-position and the methyl group at the 4-position of the isoxazole ring offer sites for further chemical modification. The primary alcohol can be used as a functional handle for derivatization. nih.gov For instance, the alcohol can be oxidized to an aldehyde, which can then participate in reactions like the Wittig reaction to form new carbon-carbon bonds. nih.gov

The synthesis of isoxazole derivatives is a well-established area of organic chemistry, with numerous methods available for their preparation. nih.gov These methods often involve the reaction of a β-diketone with hydroxylamine (B1172632) or the 1,3-dipolar cycloaddition of a nitrile oxide with an alkyne. nih.gov The availability of these synthetic routes makes isoxazole-containing building blocks like this compound accessible for use in more complex syntheses. The development of greener synthetic protocols, such as those using water as a solvent or employing agro-waste-based catalysts, has further enhanced the utility of isoxazole synthesis. nih.govresearchgate.net

Preparation of Hybrid Heterocyclic Compounds

The concept of molecular hybridization, which involves combining two or more pharmacophores into a single molecule, is a widely used strategy in drug discovery to create compounds with enhanced activity or novel mechanisms of action. This compound is an attractive starting material for the synthesis of such hybrid molecules, where the isoxazole core is linked to other heterocyclic systems.

The synthesis of hybrid molecules containing both isoxazole and benzoxazine (B1645224) rings is an area of interest in medicinal chemistry. While specific synthetic routes starting directly from this compound to form isoxazole-benzoxazine hybrids are not extensively documented in the reviewed literature, general methods for the synthesis of benzoxazine derivatives exist. researchgate.net These methods could potentially be adapted to incorporate an isoxazole moiety. The functional groups on this compound could be modified to create a suitable intermediate for reaction with a phenolic compound and an amine, the key components in benzoxazine synthesis.

Isoxazole-thiazolidinone hybrids are another class of compounds with potential biological applications. The synthesis of these hybrids can be achieved through various synthetic strategies. One common approach involves the reaction of an isoxazole-containing aldehyde with an amine and a mercaptoacetic acid derivative to construct the thiazolidinone ring. The aldehyde can be prepared by the oxidation of the corresponding alcohol, such as this compound. The resulting hybrid molecule combines the structural features of both the isoxazole and the thiazolidinone ring systems.

Table 1: Key Reactions in the Synthesis of Isoxazole-Thiazolidinone Hybrids

| Reaction Step | Description |

| Oxidation | The primary alcohol of this compound is oxidized to the corresponding aldehyde, 4-methylisoxazole-3-carbaldehyde. |

| Imination | The aldehyde reacts with a primary amine to form an imine (Schiff base). |

| Cyclization | The imine undergoes a cyclocondensation reaction with a mercaptoacetic acid derivative to form the thiazolidinone ring. |

The combination of isoxazole and triazole rings has led to the development of hybrid molecules with a range of biological activities. A common and efficient method for the synthesis of isoxazole-triazole hybrids is the copper-catalyzed azide-alkyne cycloaddition (CuAAC), a key reaction in "click chemistry." In this approach, an isoxazole derivative bearing an azide (B81097) functionality is reacted with an alkyne, or vice versa.

The hydroxymethyl group of this compound can be readily converted into an azide or an alkyne through standard organic transformations. For example, the alcohol can be converted to a leaving group (e.g., a tosylate or mesylate) and then displaced with sodium azide to introduce the azide functionality. Alternatively, the alcohol can be used in an etherification reaction with a propargyl halide to introduce a terminal alkyne. The resulting isoxazole-alkyne or isoxazole-azide can then be used in a CuAAC reaction with a suitable triazole precursor to generate the hybrid molecule.

Hybrid molecules incorporating both isoxazole and benzopyran-4-one (chromone) scaffolds have been synthesized and investigated for their biological properties. A study on the crystal structure of (4H-chromeno[4,3-c]isoxazol-3-yl)methanol, a fused isoxazole-benzopyran system, provides insight into the synthesis and conformation of these hybrids. nih.gov The synthesis of such fused systems can be achieved through intramolecular cyclization reactions. For example, a suitably substituted chromone (B188151) can be converted to an oxime, which then undergoes an intramolecular cyclization to form the isoxazole ring fused to the benzopyran core. The resulting (4H-chromeno[4,3-c]isoxazol-3-yl)methanol demonstrates how the two heterocyclic systems can be integrated into a single, rigid structure. nih.gov

Table 2: Crystallographic Data for (4H-chromeno[4,3-c]isoxazol-3-yl)methanol nih.gov

| Parameter | Value |

| Chemical Formula | C₁₁H₉NO₃ |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| Key Structural Feature | The primary donor hydroxy group adopts a trans conformation with respect to the isoxazole O atom. |

| Supramolecular Structure | Molecules are linked through O-H···N and C-H···O hydrogen bonds, forming sheets. nih.gov |

The fusion of an isoxazole ring with a pyridazine (B1198779) ring results in the isoxazolo[4,5-d]pyridazine heterocyclic system. The synthesis of derivatives of this ring system has been explored, leading to compounds with interesting biological activities. A general synthetic approach to isoxazolo[4,5-d]pyridazines starts from a 3,5-disubstituted isoxazole-4-carboxylate. This isoxazole precursor can be synthesized through various methods, often involving the reaction of a β-ketoester with hydroxylamine.

While a direct synthesis from this compound is not explicitly described, this starting material could be chemically modified to an intermediate suitable for the construction of the isoxazolo[4,5-d]pyridazine core. For instance, the hydroxymethyl group could be oxidized to a carboxylic acid, and further functionalization of the isoxazole ring could lead to a precursor that can be cyclized with hydrazine (B178648) to form the pyridazine ring. The synthesis of 4-oxo-1,4-dihydropyridine-3-carboxylates from isoxazole precursors also highlights the utility of isoxazoles in constructing nitrogen-containing six-membered rings. nih.gov

Precursor to Functionalized Scaffolds

The true synthetic value of this compound lies in its capacity to be transformed into a variety of functionalized scaffolds. The primary alcohol (methanol group) at the C-3 position is a key synthetic handle. It can be readily oxidized to an aldehyde or a carboxylic acid, converted into a leaving group for nucleophilic substitution, or used in esterification and etherification reactions. This reactivity allows for the introduction of new functionalities and the linkage to other molecular fragments.

While this compound is not a direct component of the well-known antibiotic Sulfamethoxazole—which contains a 5-methylisoxazol-3-yl amine moiety—it serves as a potential precursor for novel sulfonamide derivatives through synthetic modification. The formation of a sulfonamide linkage typically requires the reaction of a sulfonyl chloride with a primary or secondary amine. ekb.egnih.gov

The synthetic utility of this compound in this context involves the chemical conversion of its C-3 methanol (B129727) group into an amino group. This transformation can be achieved through a multi-step sequence, for example:

Oxidation: The primary alcohol is first oxidized to the corresponding aldehyde, (4-methylisoxazol-3-yl)carbaldehyde.

Reductive Amination: The resulting aldehyde can then undergo reductive amination with a suitable nitrogen source, such as ammonia (B1221849) or a protected amine, to yield the key intermediate, (4-methylisoxazol-3-yl)methanamine.

Sulfonylation: This amine can then be reacted with various substituted benzenesulfonyl chlorides to furnish a library of novel isoxazole-containing sulfonamides.

This approach allows for the generation of sulfonamides with a different substitution pattern (4-methyl) and a different linker (-CH2-NH-) compared to classical sulfamethoxazole, thereby expanding the chemical space for drug discovery. Research on the synthesis of related isoxazole sulfonamides demonstrates the feasibility of reacting isoxazole amines with sulfonyl chlorides to produce these valuable motifs. researchgate.net

Table 1: General Synthetic Scheme for Isoxazole Sulfonamide Formation

| Step | Reactant 1 | Reactant 2 | Reagents/Conditions | Product |

| 1 | This compound | Oxidizing Agent | e.g., PCC, DMP | (4-Methylisoxazol-3-yl)carbaldehyde |

| 2 | (4-Methylisoxazol-3-yl)carbaldehyde | NH₃ | e.g., NaBH₃CN, H₂/Pd | (4-Methylisoxazol-3-yl)methanamine |

| 3 | (4-Methylisoxazol-3-yl)methanamine | Ar-SO₂Cl | Pyridine or other base | N-((4-Methylisoxazol-3-yl)methyl)arenesulfonamide |

Glyco-conjugates, molecules in which a carbohydrate is linked to another chemical species, are vital in numerous biological processes and are a focus of therapeutic development. nih.govtsijournals.com The isoxazole moiety can be incorporated into these structures to create novel carbohydrate mimetics and probes. nsf.gov

This compound can be used as a building block for attaching sugar moieties. The hydroxyl group of the methanol provides a direct point for glycosylation. For example, O-glycosides can be formed by reacting the alcohol with an activated glycosyl donor, such as a glycosyl halide or trichloroacetimidate, under appropriate catalytic conditions.

Alternatively, the methanol can be modified to introduce a different linking group compatible with "click chemistry," a powerful method for creating glyco-conjugates. tsijournals.com A common strategy involves converting the alcohol to an azide or an alkyne.

Alkynylation: The alcohol can be converted to an alkyne-terminated ether via Williamson ether synthesis with a propargyl halide. This alkyne-functionalized isoxazole can then be "clicked" with an azido-functionalized sugar using a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction to form a stable triazole-linked glyco-conjugate. rsc.org

This modular approach allows for the combination of various isoxazole scaffolds with a wide array of carbohydrates, facilitating the rapid synthesis of diverse glyco-conjugate libraries for biological screening. nsf.gov

Role in Enhancing Molecular Diversity

Molecular diversity is a cornerstone of modern drug discovery, enabling the exploration of vast chemical space to identify novel bioactive compounds. The isoxazole heterocycle is considered a "privileged scaffold" because it is present in numerous compounds with a wide range of biological activities. rsc.orgnih.govresearchgate.net Its ability to be readily functionalized makes it an ideal core for combinatorial chemistry and the generation of compound libraries. researchgate.netnih.gov

This compound is an excellent starting point for creating molecular diversity due to its distinct functional handles. The C-3 methanol group and the C-4 methyl group can be elaborated upon, and the isoxazole ring itself can undergo further reactions.

Derivatization of the Methanol Group: As discussed, the methanol group can be oxidized, esterified, or etherified. Each of these transformations allows for the introduction of a wide variety of substituents, from simple alkyl or aryl groups to more complex chemical entities, dramatically increasing the structural diversity of the resulting molecules.

Functionalization of the Methyl Group: The C-4 methyl group can potentially be functionalized, for instance, through radical halogenation, although this might be less selective.

Ring Transformations: The isoxazole ring itself can serve as a latent functional group. Under certain reductive conditions (e.g., catalytic hydrogenation), the N-O bond can be cleaved, leading to a ring-opening reaction that unmasks a β-hydroxy ketone, a highly versatile synthetic intermediate that can undergo numerous further transformations. researchgate.net

By leveraging these reactive sites, chemists can use this compound as a central building block to rapidly generate large libraries of diverse small molecules. The synthesis of three distinct isoxazole-based libraries for antithrombin activity evaluation, using reactions like Michael addition and reductive amination on an isoxazole aldehyde, highlights the utility of such scaffolds in lead generation. nih.gov

Table 2: Potential Reactions for Diversification of this compound

| Reaction Type | Functional Group | Reagents | Resulting Structure |

| Esterification | C-3 Methanol | R-COOH, DCC/DMAP | Isoxazol-3-ylmethyl ester |

| Etherification | C-3 Methanol | R-X, NaH | Isoxazol-3-ylmethyl ether |

| Oxidation | C-3 Methanol | PCC | Isoxazol-3-carbaldehyde |

| Ring Opening | Isoxazole Ring | H₂, Raney Ni | β-hydroxy ketone |

Computational and Theoretical Chemistry Studies

Molecular Geometry Optimization

The first step in most computational studies is to determine the most stable three-dimensional arrangement of atoms in a molecule, known as geometry optimization. This process finds the minimum energy conformation of the structure.

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a popular and effective quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely used for geometry optimization and predicting various molecular properties.

B3LYP Functional with Basis Sets (e.g., 6-311G(d,p), 6-311++G(d,p))

Within DFT, the B3LYP functional is a hybrid functional that combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional. It is frequently paired with Pople-style basis sets like 6-311G(d,p) or 6-311++G(d,p). reddit.com These basis sets describe the atomic orbitals used in the calculation. The (d,p) notation indicates the addition of polarization functions to heavy atoms (d) and hydrogen atoms (p), which allows for more flexibility in describing the electron distribution and leads to more accurate geometries. reddit.com The ++ in 6-311++G(d,p) signifies the addition of diffuse functions, which are important for describing systems with lone pairs or anions where electrons are more loosely held. researchgate.netplos.org

Electronic Structure Analysis

Once the geometry is optimized, further analyses can be performed to understand the electronic characteristics of the molecule.

Frontier Molecular Orbitals (FMOs)

Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orgyoutube.com The HOMO is the orbital from which a molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. elsevier.comyoutube.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining molecular reactivity, kinetic stability, and optical properties. journalofnastech.com A smaller gap generally implies higher reactivity.

Molecular Electrostatic Potential (MEP)

A Molecular Electrostatic Potential (MEP) map is a visual representation of the electrostatic potential on the surface of a molecule. youtube.commultidisciplinaryjournals.com It is used to predict and understand how molecules interact with each other, particularly in non-covalent interactions. The MEP map uses a color scale to show different regions of charge distribution: red typically indicates regions of negative potential (electron-rich, susceptible to electrophilic attack), while blue indicates regions of positive potential (electron-poor, susceptible to nucleophilic attack). researchgate.net Green represents areas of neutral potential. researchgate.net

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding within a molecule. Current time information in Berlin, DE.libretexts.org It transforms the complex, delocalized molecular orbitals into localized orbitals that correspond to the familiar concepts of core electrons, lone pairs, and chemical bonds. multidisciplinaryjournals.comlibretexts.org NBO analysis is particularly useful for studying charge transfer, hyperconjugative interactions, and delocalization of electron density within a molecule by examining the interactions between filled "donor" NBOs and empty "acceptor" NBOs. multidisciplinaryjournals.comwisc.edu

While the specific data for (4-Methylisoxazol-3-yl)methanol is not available, the methodologies described are standard in the field of computational chemistry for elucidating the properties of novel compounds.

Dipole Moment Calculations

No published studies containing calculations of the dipole moment for this compound could be located.

Electronegativity, Chemical Hardness-Softness, Ionization Potential, Electron Affinity

There are no available research findings detailing the conceptual Density Functional Theory (DFT) parameters such as electronegativity, chemical hardness, softness, ionization potential, or electron affinity for this compound.

Spectroscopic Property Prediction and Comparison

No computational studies predicting the spectroscopic properties of this compound have been found in the scientific literature.

Calculated Vibrational Frequencies (FT-IR)

Information on the calculated vibrational frequencies from theoretical models for this compound is not available.

Calculated Chemical Shift Values (NMR)

There are no published data on the theoretically calculated Nuclear Magnetic Resonance (NMR) chemical shift values for this compound.

Calculated Absorption Wavelengths (UV-Vis)

No studies containing calculated Ultraviolet-Visible (UV-Vis) absorption wavelengths for this compound were identified.

Molecular Mechanics (MM) and Force Field Studies

A search for molecular mechanics or force field studies specifically focused on this compound did not yield any relevant results.

Solvation Effects and Energetic Behavior

The energetic behavior of a molecule can be significantly influenced by its solvent environment. The Conductor-like Polarizable Continuum Model (CPCM) is a computational method used to simulate these solvent effects. researchgate.netnih.gov In the CPCM framework, the solvent is treated as a continuous, polarizable medium rather than as individual molecules, which makes the calculations more computationally efficient. researchgate.net This model is particularly useful for predicting how a solvent will affect the electronic structure and properties of a solute. researchgate.netnih.gov

In studies involving isoxazole (B147169) derivatives, the polarizable continuum model has been employed to investigate the influence of the solvent on the molecule's electron density distribution. mdpi.com For example, in a study of 5-substituted 3-methylisoxazole[5,4-d]-1,2,3-triazin-4-one derivatives, the SCRF/PCM (Self-Consistent Reaction Field/Polarizable Continuum Model) was used to account for the solvent's effect on the electronic properties of the compounds. mdpi.com This type of analysis helps in understanding how the molecule will behave in a biological environment, where it is surrounded by water. researchgate.net

Intermolecular Interactions and Crystal Packing

Hirshfeld surface analysis is a powerful computational tool for visualizing and quantifying intermolecular interactions within a crystal lattice. nih.goviucr.orgresearchgate.net This method maps the electron distribution of a molecule in a crystal, allowing for the identification of close contacts between neighboring molecules. nih.gov The Hirshfeld surface is generated based on the electron density of the pro-molecule, and various properties can be mapped onto this surface to highlight different types of interactions.

The analysis of Hirshfeld surfaces for various isoxazole derivatives reveals the relative importance of different intermolecular contacts in the crystal packing. nih.goviucr.orgresearchgate.net For example, in the crystal structure of N-{[5-(4-methylphenyl)-1,2-oxazol-3-yl]methyl}benzylsulfonamide, the major interactions were found to be H···H (53.6%), C···H/H···C (20.8%), and O···H/H···O (17.7%). nih.gov Similarly, for 6-methyl-2-[(5-methylisoxazol-3-yl)methyl]-1H-benzimidazole, the most significant contributions to the crystal packing were from H···H (48.8%), H···C/C···H (20.9%), and H···N/N···H (19.3%) interactions. iucr.org These findings indicate that weak interactions play a crucial role in the stabilization of the crystal structures of isoxazole-containing compounds. nih.govresearchgate.net

Table 2: Hirshfeld Surface Interaction Contributions in Related Isoxazole Derivatives

| Compound | H···H (%) | C···H/H···C (%) | O···H/H···O (%) | H···N/N···H (%) | Reference |

|---|---|---|---|---|---|

| N-{[5-(4-methylphenyl)-1,2-oxazol-3-yl]methyl}benzylsulfonamide | 53.6 | 20.8 | 17.7 | - | nih.gov |

| 6-methyl-2-[(5-methylisoxazol-3-yl)methyl]-1H-benzimidazole | 48.8 | 20.9 | - | 19.3 | iucr.org |

| (Z)-3-methyl-4-(thiophen-2-ylmethylidene)isoxazol-5(4H)-one | - | - | Present | Present | researchgate.netnih.gov |

Hydrogen bonds are among the most important non-covalent interactions that dictate the supramolecular architecture of crystals. cam.ac.uknih.gov In the case of this compound, the presence of a hydroxyl group (-OH) as a hydrogen bond donor and the nitrogen and oxygen atoms of the isoxazole ring as potential acceptors suggests the formation of significant hydrogen bonding networks. cam.ac.ukresearchgate.net

Studies on structurally similar compounds provide strong evidence for the types of hydrogen bonds that can be expected. For instance, the crystal structure of [3-(4-Methylphenyl)isoxazol-5-yl]methanol reveals that molecules are linked into chains by intermolecular O—H···N hydrogen bonds. researchgate.net In this arrangement, the hydroxyl group of one molecule donates a hydrogen to the nitrogen atom of the isoxazole ring of an adjacent molecule. researchgate.net

Q & A

Q. What are the primary synthetic routes for (4-Methylisoxazol-3-yl)methanol, and how do reaction conditions influence yield?

The synthesis of this compound typically involves cyclization of β-keto esters or nitriles with hydroxylamine derivatives under acidic or basic conditions. Key variables include solvent polarity (e.g., ethanol vs. DMF), temperature (60–100°C), and catalyst choice (e.g., HCl or NaOH). For example, analogous isoxazole derivatives like (5-Methylisoxazol-3-yl)methanol (CAS 35166-33-7) are synthesized via condensation of acetylacetone derivatives with hydroxylamine hydrochloride . Yield optimization often requires iterative adjustments to stoichiometry and reaction time, validated by HPLC purity checks (>95%) .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

Nuclear Magnetic Resonance (NMR) spectroscopy is critical:

- ¹H-NMR : Peaks at δ 2.4–2.6 ppm (methyl group on isoxazole) and δ 4.5–4.7 ppm (hydroxymethyl proton).

- ¹³C-NMR : Signals at ~160–165 ppm (isoxazole C-O) and ~60–65 ppm (hydroxymethyl carbon).

Fourier Transform Infrared (FTIR) identifies O-H stretching (3200–3400 cm⁻¹) and C=N/C-O vibrations (1550–1650 cm⁻¹). Mass spectrometry (MS) confirms molecular weight (e.g., m/z 113.12 for C₅H₇NO₂) .

Q. How does the hydroxymethyl group in this compound influence its stability under varying pH conditions?

The hydroxymethyl group is susceptible to oxidation and hydrolysis. Stability studies in buffers (pH 3–9) show degradation above pH 7 due to nucleophilic attack on the isoxazole ring. Thermal gravimetric analysis (TGA) reveals decomposition onset at ~150°C, necessitating storage at 4°C in inert atmospheres .

Advanced Research Questions

Q. How can computational modeling resolve contradictions in crystallographic data for this compound derivatives?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can predict bond lengths and angles, reconciling discrepancies between X-ray diffraction data and spectroscopic observations. For example, crystal structures of related compounds (e.g., (3-Phenylisoxazol-5-yl)methanol) show deviations in dihedral angles (±5°) due to packing effects, which DFT optimizes by simulating gas-phase geometries .

Q. What methodological challenges arise when studying this compound in coordination chemistry?

The hydroxymethyl group can act as a weak donor ligand, but steric hindrance from the methyl group limits metal coordination. In azo-dye complexes (e.g., with Mn(II) or Co(II)), coordination occurs preferentially via azo nitrogen and phenolic oxygen atoms, as confirmed by UV-Vis titration (λmax shifts from 450 nm to 520 nm) and Job’s method for stoichiometry determination (2:1 ligand-to-metal ratio) .

Q. How do solvent effects impact the regioselectivity of this compound in nucleophilic substitution reactions?

Polar aprotic solvents (e.g., DMSO) favor SN2 mechanisms at the hydroxymethyl group, while protic solvents (e.g., methanol) promote ring-opening via acid catalysis. For example, tosylation in DMF yields 3-(tosyloxymethyl)-4-methylisoxazole (85% yield), whereas aqueous HCl leads to isoxazole ring hydrolysis (forming β-keto amides) .

Q. What advanced analytical strategies address contradictions in biological activity data for this compound derivatives?

Conflicting antimicrobial activity reports (e.g., MIC variations against S. aureus) may arise from impurities or assay conditions. High-Resolution Mass Spectrometry (HRMS) and LC-MS/MS can identify degradation products. Additionally, molecular docking (e.g., AutoDock Vina) clarifies structure-activity relationships by modeling interactions with bacterial enzyme targets (e.g., dihydrofolate reductase) .

Methodological Considerations

Q. How should researchers design experiments to optimize the synthesis of this compound analogs for structure-activity studies?

Use a factorial design (e.g., 2³ DOE) to test variables:

Q. What are best practices for handling hygroscopicity and oxidation risks during storage?

Store under nitrogen or argon in amber glass vials with molecular sieves (3Å). Pre-purge solvents (e.g., THF, DCM) with inert gases to minimize moisture. Characterize degradation via periodic ¹H-NMR and Karl Fischer titration .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.